![molecular formula C20H21N5O3 B2629815 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921513-55-5](/img/structure/B2629815.png)

7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

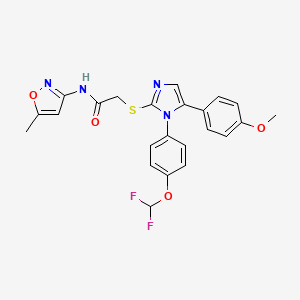

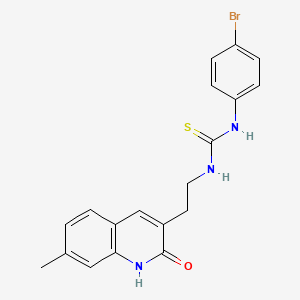

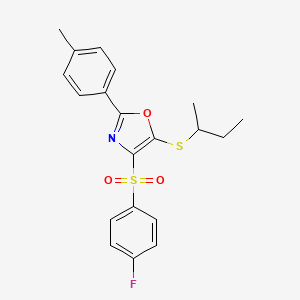

This compound is a derivative of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide . It has been synthesized and characterized as a potential inhibitor of poly ADP-ribose polymerases (PARP)-1 .

Synthesis Analysis

The synthesis of similar compounds involves the use of aldehyde, 5-amino pyrazole, and 1,3-dicarbonyl compounds . Various methods have been reported, including the use of ionic liquids such as [bmim]Br, [bmim]BF4, and HEAAc18 as solvents and catalytic mediums .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . These reactions typically involve the use of aldehyde, 5-amino pyrazole, and 1,3-dicarbonyl compounds .Scientific Research Applications

Synthesis and Derivative Formation

- The compound serves as a starting point or intermediate for synthesizing a wide range of novel heterocyclic compounds, including pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives. Such chemical transformations are crucial for the development of compounds with potential applications in medicinal chemistry and drug discovery (Shaaban et al., 2008).

Chemical Stability and Transformation

- Studies on the tautomerism of aza heterocycles related to this compound reveal insights into its stability in different solvents and conditions. This understanding is critical for synthesizing stable compounds for further biological evaluations (Gubaidullin et al., 2014).

Anticancer and Anti-inflammatory Applications

- The synthesis of novel pyrazolopyrimidines derivatives demonstrates potential anticancer and anti-5-lipoxygenase activities. These findings highlight the compound's relevance in designing and developing new therapeutic agents (Rahmouni et al., 2016).

Novel Isoxazolines and Isoxazoles Derivatives

- Another research focus is the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These efforts contribute to the expansion of chemical libraries with novel structures for pharmacological screening (Rahmouni et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 plays a crucial role in DNA repair and genomic stability .

Mode of Action

7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one interacts with PARP-1, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing the poly ADP-ribosylation of target proteins .

Biochemical Pathways

By inhibiting PARP-1, 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one affects the DNA repair pathway . This inhibition disrupts the normal function of PARP-1 in repairing single-strand DNA breaks, which can lead to the accumulation of DNA damage and cell death .

Pharmacokinetics

The compound’s effectiveness against brca-1 deficient cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of PARP-1 by 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one results in the accumulation of DNA damage, leading to cell death . This makes the compound potentially useful in the treatment of cancers with deficiencies in DNA repair mechanisms .

Action Environment

The action, efficacy, and stability of 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can be influenced by various environmental factors. These factors could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells . .

Future Directions

Biochemical Analysis

Biochemical Properties

7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of poly ADP-ribose polymerases (PARP-1). This compound interacts with PARP-1 enzymes, inhibiting their activity, which is crucial in DNA repair mechanisms. The inhibition of PARP-1 by 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one leads to the accumulation of DNA damage in cancer cells, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to induce apoptosis in cancer cells by disrupting the DNA repair process, leading to cell death. Additionally, 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one affects cellular metabolism by altering the energy balance within cells, further contributing to its cytotoxic effects .

Molecular Mechanism

At the molecular level, 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one exerts its effects through specific binding interactions with PARP-1 enzymes. The compound binds to the catalytic domain of PARP-1, inhibiting its activity and preventing the repair of single-strand breaks in DNA. This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Additionally, 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one may also influence gene expression by modulating transcription factors involved in DNA repair and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one remains stable under controlled conditions, but its degradation products may influence its overall activity. Long-term exposure to this compound in vitro has demonstrated sustained inhibition of PARP-1 activity, leading to prolonged cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of PARP-1, resulting in minimal toxicity to normal cells. At higher doses, 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can induce significant toxic effects, including damage to healthy tissues and organs. These dosage-dependent effects highlight the importance of optimizing therapeutic doses to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is involved in various metabolic pathways, particularly those related to DNA repair and cell survival. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting PARP-1, 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one disrupts the normal metabolic processes within cells, leading to altered energy production and utilization .

Transport and Distribution

The transport and distribution of 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. Studies have shown that 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is efficiently transported into cells, where it accumulates in the nucleus and exerts its inhibitory effects on PARP-1 .

Subcellular Localization

The subcellular localization of 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is primarily within the nucleus, where it interacts with PARP-1 enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The nuclear accumulation of 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is essential for its activity, as it allows for direct interaction with DNA repair machinery .

properties

IUPAC Name |

7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-14(26)23-8-10-24(11-9-23)19(27)16-12-22(2)13-17-18(16)21-25(20(17)28)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRFJXOKVIYRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2629733.png)

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2629739.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2629742.png)

![4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide](/img/structure/B2629743.png)

![ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate](/img/structure/B2629747.png)

![4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2629749.png)

![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide](/img/structure/B2629755.png)